

Cellular Targets of Nvp-231: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvp-231 is a potent and specific small molecule inhibitor that has garnered significant interest within the scientific community for its targeted effects on cellular signaling pathways implicated in cancer proliferation and survival. This technical guide provides a comprehensive overview of the cellular targets of Nvp-231, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Cellular Target: Ceramide Kinase (CerK)

The primary cellular target of Nvp-231 is Ceramide Kinase (CerK), a key enzyme in sphingolipid metabolism.[1][2] Nvp-231 acts as a potent, specific, and reversible inhibitor of CerK.[1][2][3] It competitively inhibits the binding of ceramide to the kinase, thereby preventing its phosphorylation to ceramide-1-phosphate (C1P). This inhibition occurs in the low nanomolar range, highlighting the potency of Nvp-231.

Quantitative Data Summary

The inhibitory activity and cellular effects of Nvp-231 have been quantified in various assays. The following tables summarize the key quantitative data available for Nvp-231.



Table 1: In Vitro and Cellular Inhibitory Activity of Nvp-231

Target	Assay Type	Value	Reference
Ceramide Kinase (CerK)	In vitro (recombinant)	IC50 = 12 nM	
Ceramide Kinase (CerK)	In vitro	Ki = 7.4 nM	
Ceramide Kinase (CerK)	Cellular (transfected cells)	IC50 = 59.70 ± 12 nM	

Table 2: Cellular Effects of Nvp-231 on Cancer Cell Lines

Cell Line	Effect	Concentration	Time	Reference
MCF-7 (Breast Cancer)	Decreased cell viability	IC50 = 1 μM	48 hours	
NCI-H358 (Lung Cancer)	Decreased cell viability	IC50 = 500 nM	48 hours	
MCF-7	Reduced colony formation	Full inhibition at 1 μΜ	14 days	
NCI-H358	Reduced colony formation	Full inhibition at 500 nM	10 days	
MCF-7 and NCI- H358	Induced M phase arrest	Not specified	Not specified	
MCF-7 and NCI- H358	Increased DNA fragmentation	1 μΜ	24-72 hours	
MCF-7 and NCI- H358	Increased caspase-3 and -9 cleavage	1 μΜ	24-72 hours	_

Table 3: Selectivity Profile of Nvp-231



Kinase/Enzyme	Activity	IC50	Reference
hDAGKα	Inhibited	5 μΜ	
Other lipid metabolizing enzymes and kinases (8 tested)	Little to no activity	≥10 µM	-

Mechanism of Action and Downstream Effects

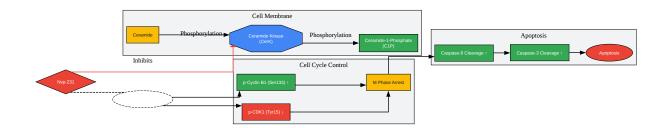
Inhibition of CerK by Nvp-231 leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis. The proposed mechanism involves the disruption of the balance between pro-apoptotic ceramide and pro-survival C1P.

Signaling Pathways Affected by Nvp-231

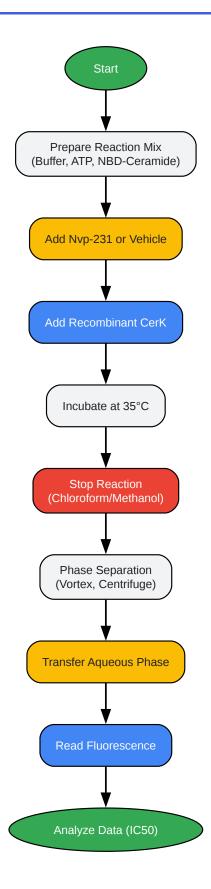
By inhibiting CerK, Nvp-231 prevents the conversion of ceramide to C1P. This leads to an accumulation of intracellular ceramide, a well-known pro-apoptotic lipid, and a depletion of C1P, which has been implicated in cell proliferation and survival. This shift in the ceramide/C1P ratio triggers a cellular response characterized by:

- M Phase Arrest: Nvp-231 treatment causes an arrest in the M phase of the cell cycle. This is associated with an increased mitotic index, as indicated by elevated phosphorylation of histone H3.
- Modulation of Cell Cycle Regulators: The M phase arrest is mediated by the modulation of key cell cycle proteins. Nvp-231 treatment leads to a concentration-dependent increase in the phosphorylation of cyclin B1 at Ser133 and a decrease in the phosphorylation of CDK1 at Tyr15. Total CDK1 expression has also been observed to decline.
- Induction of Apoptosis: The accumulation of ceramide and cell cycle dysregulation ultimately trigger the intrinsic apoptotic pathway. This is evidenced by increased DNA fragmentation and the cleavage (activation) of caspase-9 and caspase-3.









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